Home > Products > Screening Compounds P115778 > 2-butoxy-8-methoxy-9h-purin-6-amine
2-butoxy-8-methoxy-9h-purin-6-amine -

2-butoxy-8-methoxy-9h-purin-6-amine

Catalog Number: EVT-8220551
CAS Number:
Molecular Formula: C10H15N5O2
Molecular Weight: 237.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-butoxy-8-methoxy-9H-purin-6-amine is a purine derivative characterized by its unique structure and potential biological activity. This compound belongs to the class of 8-oxoadenines, which are known for their immunomodulating properties, particularly in relation to Toll-like receptors (TLRs). The compound has garnered interest due to its potential applications in pharmacology and medicinal chemistry.

Source

The synthesis of 2-butoxy-8-methoxy-9H-purin-6-amine can be traced back to commercially available precursors, such as 2,6-dichloropurine. Various synthetic routes have been documented in the literature, highlighting its relevance in drug discovery and development .

Classification

This compound is classified under purine derivatives and specifically falls within the category of 8-oxoadenines. It is noted for its structural modifications that enhance its biological activity, particularly as an agonist for TLRs, which play a crucial role in the immune response .

Synthesis Analysis

Methods

The synthesis of 2-butoxy-8-methoxy-9H-purin-6-amine typically involves several key steps:

  1. Preparation of Intermediate: The initial step involves the synthesis of 2-butoxy-8-methoxyadenine from 2,6-dichloropurine through a series of reactions including N-protection and chlorination .
  2. Alkylation: The intermediate is then subjected to alkylation with appropriate bromides or iodides under basic conditions, often using potassium carbonate as a base. This step is crucial for introducing the butoxy group at the 2-position and methoxy group at the 8-position of the purine ring .
  3. Deprotection: Following alkylation, deprotection steps are performed to yield the final product in hydrochloride salt form .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 2-butoxy-8-methoxy-9H-purin-6-amine features a purine base with a butoxy group at the 2-position and a methoxy group at the 8-position. The structural formula can be represented as follows:

C13H18N4O3\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_3

Data

The compound's molecular weight is approximately 278.31 g/mol. Its structural integrity and stereochemistry are critical for its biological activity, particularly in receptor binding interactions .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 2-butoxy-8-methoxy-9H-purin-6-amine include:

  1. Alkylation Reactions: These are essential for modifying the purine structure to enhance biological activity.
  2. Deprotection Reactions: These reactions remove protective groups introduced during synthesis to yield active pharmaceutical ingredients.

Technical Details

Reactions are typically conducted under controlled conditions to optimize yields and minimize side reactions. The use of solvents like dimethylformamide or ethyl acetate is common in these processes .

Mechanism of Action

Process

The mechanism of action for 2-butoxy-8-methoxy-9H-purin-6-amine primarily involves its interaction with TLRs, specifically TLR7 and TLR8. Upon binding, it triggers downstream signaling pathways that lead to immune activation.

Data

Studies indicate that modifications at specific positions on the purine ring can significantly influence receptor selectivity and potency . For instance, the presence of both butoxy and methoxy groups enhances its affinity towards these receptors.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically observed as a pale yellow solid with a melting point that varies depending on purity levels. Solubility studies indicate that it is soluble in organic solvents such as dimethyl sulfoxide but less so in water.

Chemical Properties

Chemical stability studies reveal that 2-butoxy-8-methoxy-9H-purin-6-amine is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. It exhibits characteristic UV absorbance indicative of its purine structure.

Applications

Scientific Uses

The primary applications of 2-butoxy-8-methoxy-9H-purin-6-amine lie in:

  1. Pharmacology: It serves as a potential therapeutic agent due to its immunomodulatory effects.
  2. Research: Used extensively in studies related to TLR signaling pathways, providing insights into immune responses and potential treatments for various diseases.
Introduction to Purine-Based Scaffolds in Medicinal Chemistry

Role of Purine Derivatives in Targeted Drug Discovery

Purine derivatives constitute a privileged scaffold in medicinal chemistry due to their structural mimicry of endogenous nucleobases, enabling specific interactions with biological targets. These heterocyclic compounds serve as critical pharmacophores in antiviral, anticancer, and immunomodulatory therapies by exploiting purinergic signaling pathways and enzyme recognition sites. The inherent hydrogen bonding capability and aromatic character of the purine core facilitate diverse binding modalities with proteins and nucleic acids, allowing medicinal chemists to fine-tune pharmacological properties through strategic substituent placement [2].

Recent advances have leveraged purine scaffolds for targeted therapies, particularly in immune-oncology and vaccine development. Structural modifications at the C2, C6, C8, and N9 positions significantly influence receptor selectivity, potency, and physicochemical properties. For instance, 8-oxoadenine derivatives demonstrate exceptional tunability as Toll-like receptor (TLR) 7/8 agonists, where alkoxy substitutions at C2 and C8 modulate receptor specificity and cytokine induction profiles. This target-focused design paradigm enables precise immunological steering—critical for next-generation vaccine adjuvants and cancer immunotherapies [2] [8].

Table 1: Key Purine Derivatives in Clinical Immunomodulation

CompoundSubstituentsBiological TargetTherapeutic Application
Resiquimod1H-imidazo[4,5-c]quinoline coreTLR7/8Topical antiviral/anti-tumor agent
GSK2245035N-heterocycle at N9TLR7Asthma therapeutics (Phase I)
2-Butoxy-8-methoxy-9H-purin-6-amineC2-butoxy, C8-methoxyTLR7/8Vaccine adjuvant development
SM3603209-benzyltetrahydrocarbolineTLR7/8Antiviral candidate

Structural Evolution of 8-Oxoadenines as Biologically Active Compounds

The structural optimization of 8-oxoadenines represents a case study in rational immunopharmaceutical design. Early analogues featured simple alkyl or aryl substitutions at the N9 position, with seminal work demonstrating that 9-benzyl derivatives like SM360320 exhibit potent TLR7/8 agonism. Subsequent investigations revealed that strategic functionalization at C2 and C8 profoundly impacts receptor selectivity: C8 methoxy substitution enhances stability and TLR7 bias, while C2 alkoxy chains influence membrane permeability and cytokine induction profiles [2] [4].

Critical structure-activity relationship (SAR) insights emerged from systematic linker length optimization between the purine core and N9 heterocycles. Piperidinylalkyl moieties connected via 2–4 carbon spacers maximize TLR7 selectivity and interferon-α induction, while shorter linkers diminish potency. Molecular hybridization strategies further demonstrated that substitution patterns govern three-dimensional conformation, thereby modulating endosomal receptor engagement. Specifically, the 8-methoxy group in 2-butoxy-8-methoxy-9H-purin-6-amine prevents unwanted metabolic oxidation while maintaining the planar orientation required for TLR7 binding pocket insertion [2] [8].

Table 2: Impact of Substituent Modifications on 8-Oxoadenine Pharmacology

PositionSubstituent VariationTLR7 EC₅₀ ShiftCytokine Profile ChangeStructural Rationale
C2Ethoxy → Butoxy3.2-fold decreaseEnhanced IFNα:TNFα ratioIncreased lipophilicity enhances cellular uptake
C8H → Methoxy10.3-fold decreaseReduced TNFα inductionElectron donation stabilizes tautomeric binding conformation
N9Methyl → Piperidinylmethyl8.7-fold decreaseSelective IFNα dominanceBasic nitrogen enables endosomal protonation

Chemical synthesis routes typically begin with 2,6-dichloropurine, proceeding through sequential nucleophilic displacements. The C2 butoxy group is installed via sodium butoxide-mediated substitution, followed by controlled methoxylation at C8 using methanol under basic conditions. N9 alkylation employs Boc-protected alkyl bromides under Appel conditions (triphenylphosphine/carbon tetrabromide), with chromatographic separation eliminating N7 regioisomers. Final acidic deprotection yields the target compound with >97% purity, as confirmed by HPLC and mass spectrometry [1] [2].

Positioning of 2-Butoxy-8-Methoxy-9H-Purin-6-Amine in Immunomodulatory Research

2-Butoxy-8-methoxy-9H-purin-6-amine exemplifies modern adjuvant design through its dual-action potential in synergistic immunomodulation. The compound demonstrates preferential TLR7 activation (EC₅₀ = 36–161 nM in HEK-Blue reporter assays) with moderate TLR8 engagement, thereby skewing cytokine induction toward interferon-α rather than proinflammatory TNFα. This selective signaling profile positions it advantageously for cancer vaccine applications where Type I interferon responses drive dendritic cell maturation and cytotoxic T lymphocyte priming without excessive inflammation [2] [8].

Innovative conjugation approaches exploit the molecule as an immunostimulatory payload. Covalent linkage to desmuramylpeptide NOD2 agonists generates bifunctional compounds that co-activate endosomal and cytosolic pattern recognition receptors within single antigen-presenting cells. These conjugates demonstrate 10-fold enhanced potency over unconjugated mixtures in human peripheral blood mononuclear cells, inducing super-additive interferon-stimulated gene expression. The 2-butoxy-8-methoxy configuration specifically enables carboxylic acid functionalization at the N9 spacer for amide coupling—a critical feature facilitating synthetic conjugation to carrier proteins, antibodies, or other immunostimulants [6] [8].

Table 3: Immunological Mechanisms of 2-Butoxy-8-Methoxy-9H-Purin-6-Amine

Biological SystemKey InteractionsDownstream EffectsTherapeutic Utility
Plasmacytoid dendritic cellsTLR7 binding → MyD88 recruitmentIRF7-mediated IFNα productionAntiviral immunity enhancement
B lymphocytesTLR7/NF-κB costimulationClonal expansion, antibody class switchingVaccine humoral response potentiation
Conjugated systems (e.g., NOD2 agonists)Synergistic NOD2/TLR7 cross-talkEnhanced antigen presentation, CD8⁺ T cell primingCancer vaccine development

Molecular docking simulations indicate that the butoxy moiety occupies a hydrophobic subpocket in TLR7’s binding cleft, while the 8-methoxy group engages Asn516 via water-mediated hydrogen bonding. This binding mode partially overlaps with guanosine recognition sites, explaining the molecule’s competitive inhibition of viral RNA binding. The protonatable nitrogen at N9 further facilitates endolysosomal retention—a pharmacokinetic advantage ensuring localized receptor engagement without systemic cytokine storm risks [2] [4].

Current research explores lipidation strategies to enhance cellular uptake and reduce systemic exposure. Incorporation into biodegradable nanoparticles or conjugation to phospholipid carriers leverages the compound’s moderate lipophilicity (calculated logP = 2.18) for targeted dendritic cell delivery. These advanced formulations aim to maximize vaccine efficacy while mitigating off-target effects, positioning 2-butoxy-8-methoxy-9H-purin-6-amine as a versatile scaffold for next-generation immunotherapeutics [4] [6].

Properties

Product Name

2-butoxy-8-methoxy-9h-purin-6-amine

IUPAC Name

2-butoxy-8-methoxy-7H-purin-6-amine

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

InChI

InChI=1S/C10H15N5O2/c1-3-4-5-17-10-13-7(11)6-8(15-10)14-9(12-6)16-2/h3-5H2,1-2H3,(H3,11,12,13,14,15)

InChI Key

SHKVHAAEKHGXSM-UHFFFAOYSA-N

SMILES

CCCCOC1=NC(=C2C(=N1)N=C(N2)OC)N

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N=C(N2)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.